

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)phenol

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Compound of Interest

Compound Name: *4-(Methylsulfonyl)phenol*

Cat. No.: *B050025*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(Methylsulfonyl)phenol**. The information herein is intended to support research, development, and application of this compound in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physicochemical Properties

4-(Methylsulfonyl)phenol is a white to tan-brown crystalline solid.^[1] Its key physicochemical parameters are summarized in Table 1. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reactivity.

Table 1: Physicochemical Properties of **4-(Methylsulfonyl)phenol**

Property	Value	Data Source(s)
Molecular Formula	C ₇ H ₈ O ₃ S	[2][3]
Molecular Weight	172.20 g/mol	[3][4]
Melting Point	90-95 °C	[1]
Boiling Point	272.52 °C (estimated)	[1]
pKa	7.83 @ 25 °C	[5]
logP (octanol-water)	0.886 (estimated)	[1]
Water Solubility	Slight	[5]
Solubility in Organic Solvents	DMSO, Methanol	[5][6]
CAS Number	14763-60-1	[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of **4-(Methylsulfonyl)phenol** are outlined below. These are generalized methods standardly used for organic compounds.

2.1 Melting Point Determination

The melting point of **4-(Methylsulfonyl)phenol** can be determined using a capillary melting point apparatus.[7][8][9][10][11]

- Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
- Procedure:
 - A small, finely powdered sample of **4-(Methylsulfonyl)phenol** is packed into a capillary tube to a height of 1-2 mm.[9][10]
 - The capillary tube is placed in the heating block of the apparatus.[7][10]

- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7][8]

2.2 Boiling Point Determination

As **4-(Methylsulfonyl)phenol** is a solid at room temperature, its boiling point is determined from the molten state, typically using a micro-scale method.

- Apparatus: Thiele tube or aluminum block, fusion tube, capillary tube (sealed at one end), thermometer, heating source.[12][13][14]
- Procedure:
 - A small amount of **4-(Methylsulfonyl)phenol** is placed in a fusion tube and heated until molten.
 - A capillary tube, sealed at one end, is placed open-end-down into the molten liquid.[12]
 - The assembly is heated slowly and uniformly.[12]
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.[12]

2.3 pKa Determination

The acidity constant (pKa) of the phenolic hydroxyl group can be determined by UV-Vis spectrophotometry.[15][16][17]

- Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, buffer solutions of varying pH.
- Procedure:
 - A stock solution of **4-(Methylsulfonyl)phenol** is prepared in a suitable solvent (e.g., methanol).[18]

- A series of solutions are prepared by diluting the stock solution in buffer solutions of known pH values, covering a range around the expected pKa.[15]
- The UV-Vis absorbance spectrum of each solution is recorded.[15][16]
- A wavelength is chosen where the absorbance of the protonated and deprotonated species differs significantly.[17]
- The pKa is determined by plotting the absorbance at the chosen wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.[17]

2.4 LogP (Octanol-Water Partition Coefficient) Determination

The lipophilicity of **4-(Methylsulfonyl)phenol** is estimated by its logP value, which can be determined using the shake-flask method or by HPLC.[19][20]

- Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, n-octanol, and water (or buffer at a specific pH).
- Procedure (Shake-Flask Method):
 - n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
 - A known amount of **4-(Methylsulfonyl)phenol** is dissolved in one of the phases.
 - The solution is added to a separatory funnel with a known volume of the other phase.
 - The funnel is shaken until equilibrium is reached, then the layers are allowed to separate.
 - The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).[20]
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.[19]

2.5 Solubility Determination

The solubility of **4-(Methylsulfonyl)phenol** in water and organic solvents is determined by the equilibrium saturation method.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Apparatus: Vials with stir bars, constant temperature shaker, analytical balance, filtration device, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of solid **4-(Methylsulfonyl)phenol** is added to a known volume of the solvent in a vial.
 - The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is filtered to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).

Synthesis Protocol

4-(Methylsulfonyl)phenol can be synthesized by the oxidation of 4-(methylthio)phenol.[\[1\]](#)[\[26\]](#)[\[27\]](#)

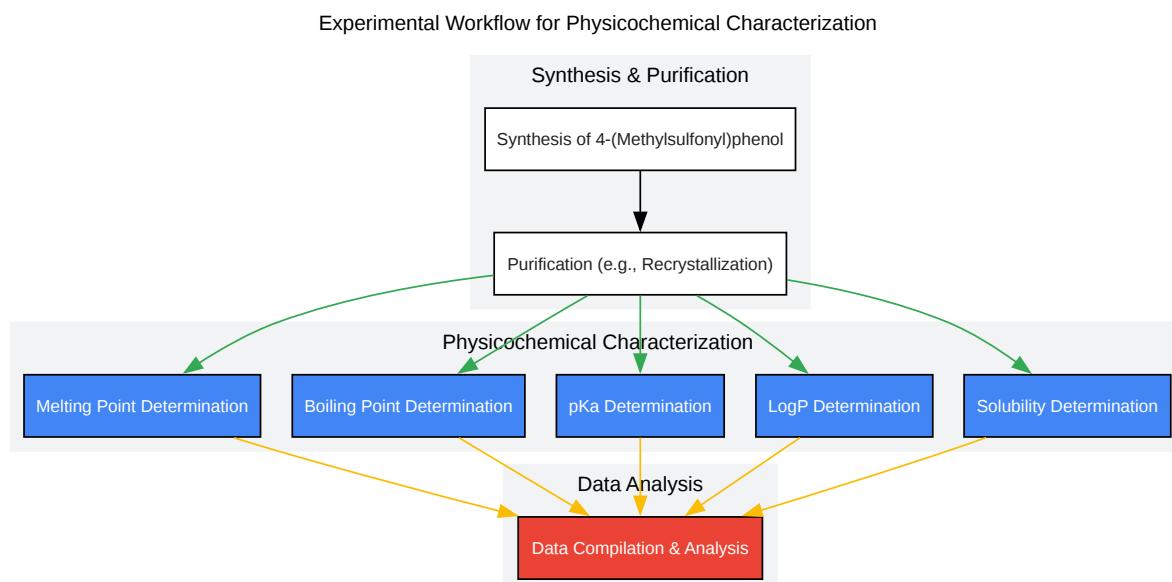
- Reactants: 4-(Methylthio)phenol, Oxone®, ethanol, water.
- Procedure:
 - Dissolve 4-(methylthio)phenol in a mixture of ethanol and water.
 - Add Oxone® portion-wise to the solution at room temperature.
 - Stir the reaction mixture for approximately 18 hours.
 - After the reaction is complete, perform a workup by partitioning the mixture between ethyl acetate and water.

- The organic layer is then washed, dried, and concentrated under vacuum to yield **4-(methylsulfonyl)phenol**.^{[1][26]}

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a compound like **4-(Methylsulfonyl)phenol**.



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